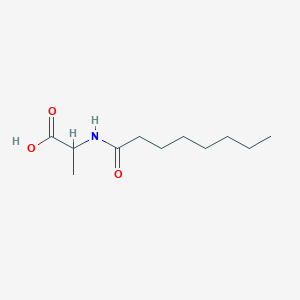
N-Octanoyl-L-alanine
Vue d'ensemble
Description
N-Octanoyl-L-alanine is an organic compound with the molecular formula C11H21NO3 It is a derivative of propanoic acid, where an octanamide group is attached to the second carbon of the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl-L-alanine can be achieved through several methods. One common approach involves the reaction of octanoyl chloride with alanine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. For example, transaminases can be employed to catalyze the amination of octanoic acid derivatives, leading to the formation of this compound with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
N-Octanoyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-7-8-10(13)12-9(2)11(14)15/h9H,3-8H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
PWDZZFPSEZIBRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran](/img/structure/B8635238.png)
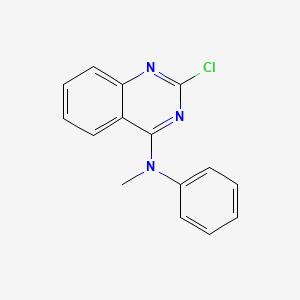
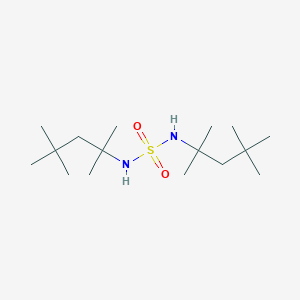
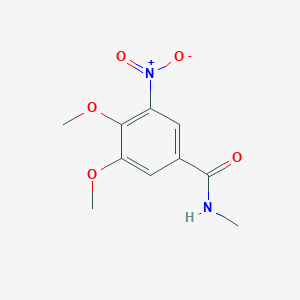

![3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile](/img/structure/B8635266.png)


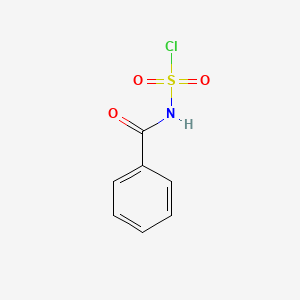
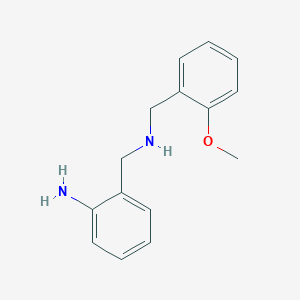


![4-Chloro-2-[(pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B8635310.png)

